molecular formula C7H13ClO2 B601664 Dabigatran impurity 22 CAS No. 58906-62-0

Dabigatran impurity 22

Cat. No. B601664
CAS RN: 58906-62-0
M. Wt: 164.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran impurity 22, also known as 3-Hexyl Chloroformate, is a potential impurity in the synthesis of Dabigatran Etexilate Mesylate . Dabigatran Etexilate Mesylate is a nonpeptide and direct thrombin inhibitor .


Synthesis Analysis

The synthesis of Dabigatran and its impurities has been analyzed using LC-MS methods . The analysis was carried out on a Shimadzu Shim-pack XR-ODS II column with a mobile phase containing water with 0.1% of formic acid as mobile phase A and acetonitrile as mobile phase B in a gradient program .


Chemical Reactions Analysis

The chemical reactions involving Dabigatran and its impurities have been analyzed using LC-MS methods . The impurities were characterized by ESI-MS .

Scientific Research Applications

  • LC-MS Method for Drug Stability Study and Impurity Profile : A study by Arous and Al-Mardini (2018) developed a sensitive LC-MS method for analyzing Dabigatran Etexilate and estimating its impurity profile in active pharmaceutical ingredients and pharmaceutical dosage forms. This method is crucial for understanding the stability profile of the drug under various stress conditions, including hydrolysis, photolysis, thermolysis, and oxidation. It successfully separated and identified degradation products of Dabigatran Etexilate, including the impurity profile which overlaps with degradation products (Arous & Al-Mardini, 2018).

  • Gradient RP-HPLC Method for Determining Impurities : Nagadeep, Kamaraj, and Arthanareeswari (2015) developed a selective RP-HPLC method for separating and determining potential related impurities in Dabigatran Etexilate. This method is used for quality control of the drug substance and drug product, emphasizing the importance of accurate impurity profiling for ensuring drug safety and efficacy (Nagadeep, Kamaraj, & Arthanareeswari, 2015).

  • Impurities in Dabigatran Etexilate Mesylate Processes : A study by Zheng et al. (2014) focused on the synthetic impurities present in Dabigatran Etexilate Mesylate. The research explored the pathways through which these impurities are formed during the manufacturing process and suggested strategies to minimize their formation. This is vital for maintaining the quality and safety of the drug (Zheng et al., 2014).

  • Synthesis of Potential Impurities of Dabigatran Etexilate : Reddy et al. (2017) described the origin, control, and synthesis of potent impurities of Dabigatran Etexilate, emphasizing the importance of understanding impurity profiles in the context of drug quality and safety (Reddy et al., 2017).

  • Analytical Method Development for Dabigatran Etexilate : Nawale et al. (2018) developed a reverse-phase–high-performance liquid chromatography method for the quantitative determination of Dabigatran Etexilate and its impurities. This method adheres to International Conference on Harmonization guidelines, demonstrating the global standards required for drug quality control (Nawale et al., 2018).

Safety And Hazards

The safety data sheet for Dabigatran impurity D suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

hexan-3-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSXSTNHWZHSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexan-3-yl carbonochloridate

CAS RN

58906-62-0
Record name 3-Hexyl chloroformate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37H4L3YKL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20.4 G. (0.2 moles) of 3-hexanol is added dropwise under anhydrous conditions to 345 ml. (0.4 moles) of 12.5% phosgene in benzene with stirring and cooling in an ice bath. The addition is complete in 2 hours and 15 minutes and the temperature is allowed to warm to room temperature and the reaction mixture is stirred overnight. Gaseous nitrogen is passed through the solution for several hours to remove the excess phosgene and hydrogen chloride. The reaction mixture is then evaporated to dryness in vacuo affording 28.3 g. (86%) of a colorless oil which infrared analysis indicates to have a strong carbonyl band and no hydroxy band. The oil is used as is in subsequent reactions.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
colorless oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabigatran impurity 22
Reactant of Route 2
Reactant of Route 2
Dabigatran impurity 22
Reactant of Route 3
Reactant of Route 3
Dabigatran impurity 22
Reactant of Route 4
Reactant of Route 4
Dabigatran impurity 22
Reactant of Route 5
Reactant of Route 5
Dabigatran impurity 22
Reactant of Route 6
Reactant of Route 6
Dabigatran impurity 22

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.